2-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzonitrile
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Overview
Description
2-({1-[1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZONITRILE is a complex organic compound that features a benzothiazole moiety, a pyrazole ring, and a benzonitrile group
Preparation Methods
The synthesis of 2-({1-[1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones.
Final Assembly:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often incorporating continuous flow techniques and green chemistry principles to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
2-({1-[1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZONITRILE undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It serves as a precursor in the synthesis of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action of 2-({1-[1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZONITRILE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication . The compound can also interact with cellular receptors, leading to the modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
1,3-Benzothiazole: A simpler structure with similar biological activities.
2-(1,3-Benzothiazol-2-ylthio)succinic acid: Used in drug synthesis and organic synthesis.
AS601245: A benzothiazole derivative known for its neuroprotective properties.
Compared to these compounds, 2-({1-[1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZONITRILE is unique due to its complex structure, which allows for diverse chemical reactivity and a broad spectrum of biological activities.
Properties
Molecular Formula |
C20H15N5OS |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[1-[2-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]ethylideneamino]benzonitrile |
InChI |
InChI=1S/C20H15N5OS/c1-12(22-15-8-4-3-7-14(15)11-21)18-13(2)24-25(19(18)26)20-23-16-9-5-6-10-17(16)27-20/h3-10,24H,1-2H3 |
InChI Key |
XBMHWBKZHITLAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC4=CC=CC=C4C#N)C |
Origin of Product |
United States |
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